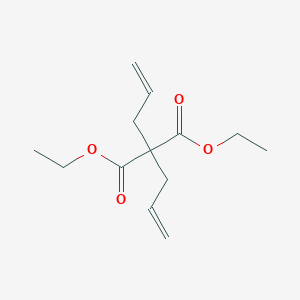



















|
REACTION_CXSMILES
|
[CH2:1]([C:4]([CH2:15][CH:16]=[CH2:17])(C(OCC)=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:2]=[CH2:3].C(C(CC=C)CC=C)(OCC)=O.C(O[C@H]1C[C@@H](CO[C:41](=[O:43])[CH3:42])C=C1)(=O)C.C1CC=CC=1.C=O.[F:51][C:52]1[C:53]([NH2:59])=[N:54][C:55](=[O:58])[NH:56][CH:57]=1.C(OC1C=CC([N+]([O-])=O)=CC=1)(=O)C>C(O)(=O)C>[C:5]([CH:4]([CH2:1][CH:2]=[CH2:3])[CH2:15][CH:16]=[CH2:17])([O:7][CH2:8][CH3:9])=[O:6].[C:41]([NH:59][C:53]1[C:52]([F:51])=[CH:57][NH:56][C:55](=[O:58])[N:54]=1)(=[O:43])[CH3:42]
|


|
Name
|
bicyclic lactone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
bicyclic lactone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
( M )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC)C(CC=C)CC=C
|
|
Name
|
compound 705
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=NC(NC1)=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)C(C(=O)OCC)(C(=O)OCC)CC=C
|
|
Name
|
compound 704
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[C@@H]1C=C[C@@H](C1)COC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
a Prins reaction (E
|
|
Type
|
CUSTOM
|
|
Details
|
I, 1991, 2603-2604) albeit it suffers low yield
|
|
Type
|
CUSTOM
|
|
Details
|
The latter methodology gave a chiral 708 [(−)-enantiomer)], although it
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OCC)C(CC=C)CC=C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC1=NC(NC=C1F)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |